

Application Notes and Protocols for Masofaniten Powder

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Compound of Interest

Compound Name: Masofaniten

Cat. No.: B8249365

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Introduction

Masofaniten (also known as EPI-7386 or Androgen receptor-IN-2) is an orally bioavailable, second-generation small molecule inhibitor of the N-terminal domain (NTD) of the androgen receptor (AR).^{[1][2][3][4]} It has been investigated for its potential antineoplastic activity, particularly in the context of prostate cancer.^{[1][4]} This document provides detailed application notes and protocols for the laboratory handling and storage of **Masofaniten** powder.

Mechanism of Action

Masofaniten selectively binds to the NTD of the AR, a region not targeted by other therapies, thereby disrupting the AR signaling pathway.^{[2][5][6]} This mechanism is intended to inhibit the growth of tumor cells that overexpress AR, which is a key driver in prostate cancer proliferation and survival.^[1] By targeting the NTD, **Masofaniten** has the potential to overcome resistance mechanisms associated with the ligand-binding domain of the AR.^{[6][7]}

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₄ Cl ₂ N ₄ O ₄ S	[1][3]
Molecular Weight	535.4 g/mol	[1]
Appearance	A solid	[3]
Purity	≥95%	[3]

Storage and Stability

Proper storage of **Masofaniten** powder is crucial to maintain its integrity and activity.

Condition	Recommended Temperature	Stability	Supplier
Powder	-20°C	≥ 4 years	Cayman Chemical[3]
-20°C	Not specified	MedchemExpress[4]	
Solution in Solvent	-80°C	6 months	MedchemExpress[4]
-20°C	1 month	MedchemExpress[4]	

Shipping

Masofaniten powder is typically shipped at room temperature for domestic transit within the continental US.[3] International shipping conditions may vary.[3]

Handling and Safety Precautions

As with any chemical compound, appropriate safety measures should be taken when handling **Masofaniten** powder.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.
- Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

- **Avoid Contact:** Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
- **Safety Data Sheet (SDS):** A comprehensive SDS is available from suppliers and should be consulted before handling the compound.[\[3\]](#)
- **Intended Use:** **Masofaniten** is for research use only and is not for human or veterinary use.
[\[3\]](#)

Experimental Protocols

The following are generalized protocols based on publicly available information. Specific experimental conditions may need to be optimized for your particular assay.

1. Preparation of Stock Solutions

Masofaniten is sparingly soluble in DMSO (1-10 mg/mL).[\[3\]](#)

- **Objective:** To prepare a high-concentration stock solution for serial dilutions.
- **Materials:**
 - **Masofaniten** powder
 - Anhydrous DMSO
 - Sterile microcentrifuge tubes or vials
- **Procedure:**
 - Equilibrate the **Masofaniten** powder vial to room temperature before opening to prevent condensation.
 - Weigh the desired amount of **Masofaniten** powder in a sterile microcentrifuge tube.
 - Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 1.868 mL of DMSO to 1 mg of **Masofaniten**).

- Vortex or sonicate briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C as per the stability data.[\[4\]](#)

2. In Vitro Cell-Based Assays

Masofaniten has been evaluated in prostate cancer cell lines such as LNCaP and LNCaP95.
[\[4\]](#)

- Objective: To assess the effect of **Masofaniten** on cell proliferation.
- Protocol Outline:
 - Culture LNCaP or LNCaP95 cells in appropriate media and conditions.
 - Seed the cells in 96-well plates at a predetermined density.
 - Prepare serial dilutions of **Masofaniten** from the stock solution in the cell culture medium.
 - Treat the cells with varying concentrations of **Masofaniten**.
 - Incubate for a specified period (e.g., 72 hours).
 - Assess cell viability using a suitable method (e.g., MTS assay, CellTiter-Glo®).
 - Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Published In Vitro Data

Cell Line	IC ₅₀	Reference
LNCaP	0.44 µM	[4]
LNCaP95	3.78 µM	[4]

3. In Vivo Animal Studies

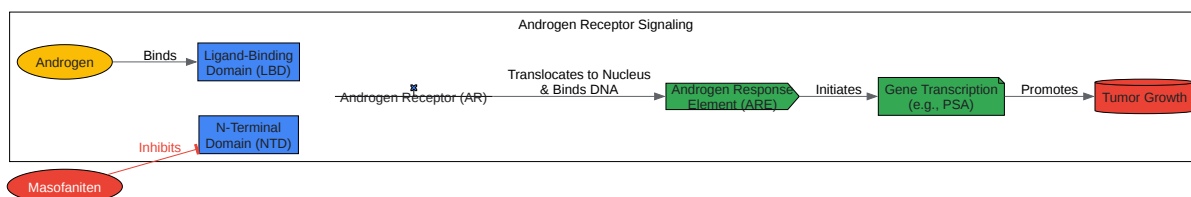
Masofaniten has been tested in mouse models of prostate cancer.[4]

- Objective: To evaluate the in vivo efficacy of **Masofaniten**.
- Protocol Outline:
 - Implant prostate cancer cells (e.g., LNCaP) into immunocompromised mice.
 - Allow tumors to establish and reach a specified size.
 - Prepare a formulation of **Masofaniten** suitable for oral administration (p.o.).
 - Administer **Masofaniten** to the treatment group at a specified dose and schedule (e.g., 60 mg/kg, p.o.).[4]
 - Administer a vehicle control to the control group.
 - Monitor tumor growth and the general health of the animals regularly.
 - At the end of the study, euthanize the animals and excise the tumors for further analysis.

Clinical Trial Information

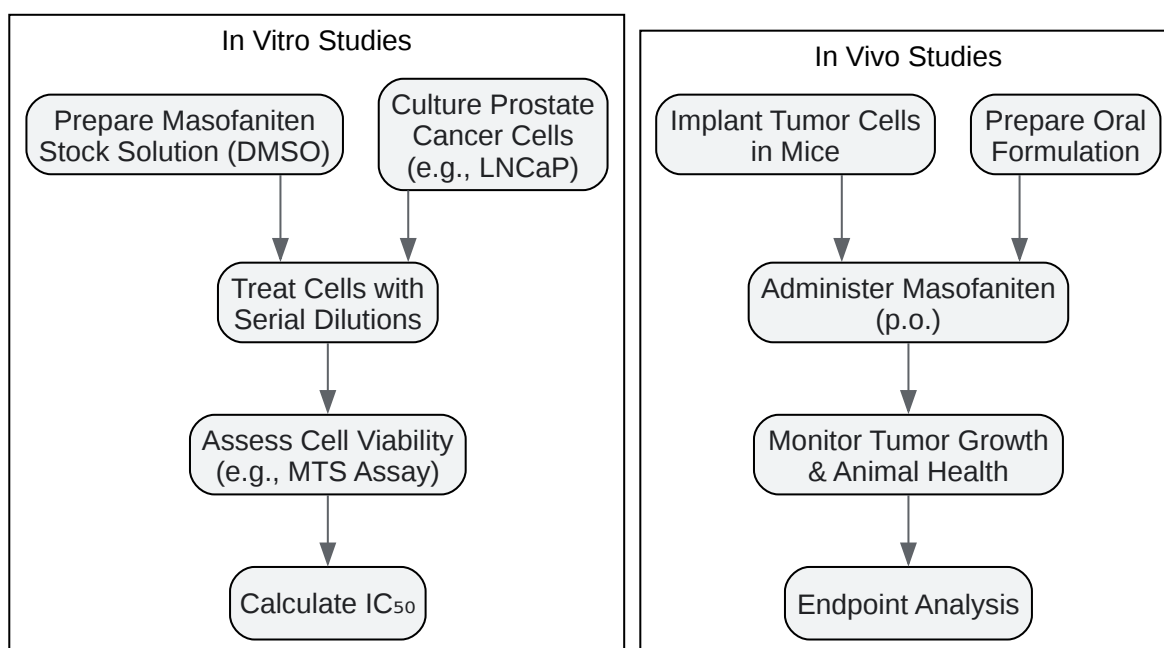
Masofaniten has been evaluated in Phase 1 and 2 clinical trials, both as a monotherapy and in combination with other drugs like enzalutamide.[2][5][7][8] Recent reports indicate that the Phase 2 combination study with enzalutamide was terminated due to a low probability of meeting its primary endpoint.[9][10][11]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of **Masofaniten** on the Androgen Receptor signaling pathway.



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Caption: General experimental workflow for in vitro and in vivo evaluation of **Masofaniten**.

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